molecular formula C18H21NO6 B15105624 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Cat. No.: B15105624
M. Wt: 347.4 g/mol
InChI Key: QVDKANKUPQBFAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a coumarin core with an ethyl group at the 4-position and a glycine derivative at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate typically involves the following steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Ethyl Group: The ethyl group can be introduced at the 4-position of the coumarin core through an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the Glycine Derivative: The glycine derivative can be attached to the 7-position of the coumarin core through an esterification reaction using N-(tert-butoxycarbonyl)glycine and appropriate coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7-position where the glycine derivative is attached.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial DNA gyrase, leading to antimicrobial effects, or modulate inflammatory pathways to exert anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
  • Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy(phenyl)acetate

Uniqueness

4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate is unique due to the presence of the ethyl group at the 4-position and the glycine derivative at the 7-position. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

InChI

InChI=1S/C18H21NO6/c1-5-11-8-15(20)24-14-9-12(6-7-13(11)14)23-16(21)10-19-17(22)25-18(2,3)4/h6-9H,5,10H2,1-4H3,(H,19,22)

InChI Key

QVDKANKUPQBFAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.